molecular formula C22H21ClN4O2 B12158214 1-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one

1-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one

Cat. No.: B12158214
M. Wt: 408.9 g/mol
InChI Key: LABQLMMQYIXRTR-UHFFFAOYSA-N
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Description

The compound 1-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one features a pyrazin-2(1H)-one core substituted at the 1-position with a 2-oxoethyl group linked to a 4-(3-chlorophenyl)piperazine moiety. The 3-chlorophenyl substituent introduces electron-withdrawing effects, which may influence binding affinity and pharmacokinetic properties.

Properties

Molecular Formula

C22H21ClN4O2

Molecular Weight

408.9 g/mol

IUPAC Name

1-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-5-phenylpyrazin-2-one

InChI

InChI=1S/C22H21ClN4O2/c23-18-7-4-8-19(13-18)25-9-11-26(12-10-25)22(29)16-27-15-20(24-14-21(27)28)17-5-2-1-3-6-17/h1-8,13-15H,9-12,16H2

InChI Key

LABQLMMQYIXRTR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CN3C=C(N=CC3=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one typically involves multiple steps:

    Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the 3-chlorophenyl group is attached to the nitrogen atom of the piperazine.

    Final Coupling: The final step involves coupling the pyrazinone core with the piperazine derivative under conditions that promote the formation of the desired product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the pyrazinone core.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 1-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one exhibit promising antimicrobial properties. For instance, derivatives have been evaluated for their activity against various bacterial strains, showing significant inhibition comparable to established antibiotics .

Antiviral Potential

Studies have focused on the antiviral properties of related compounds, particularly against influenza viruses. The ability of these compounds to disrupt viral polymerase interactions suggests potential as antiviral agents . Molecular docking studies have illustrated favorable binding interactions with viral proteins, indicating a pathway for therapeutic development.

Case Study 1: Antibacterial Evaluation

A series of synthesized derivatives were tested against Staphylococcus aureus and Escherichia coli. Results demonstrated that certain compounds showed superior antibacterial activity, with minimum inhibitory concentrations (MICs) significantly lower than those of standard treatments .

Case Study 2: Antiviral Activity Against Influenza

Research involving molecular docking simulations revealed that compounds similar to 1-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one could effectively inhibit the PA-PB1 interface of influenza A virus polymerase, suggesting a novel mechanism for antiviral action .

Mechanism of Action

The mechanism of action of 1-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Piperazine-Ethanone Derivatives

Piperazine-ethanone derivatives are widely studied due to their versatility in drug design. Key analogs include:

Compound Name Substituent on Piperazine Melting Point (°C) Yield (%) Key Spectral Data (ESI-MS/NMR) Reference
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone Phenyl Not reported Not reported X-ray crystallography confirmed structure
Target Compound 3-Chlorophenyl Not reported Not reported Likely similar ¹H/¹³C NMR signals for piperazine-ethanone and pyrazinone

Key Differences :

  • Chlorine’s electron-withdrawing nature may also alter electronic interactions with biological targets .
  • Structural analogs like MK45 (RTC6) () feature thiophene and trifluoromethylpyridine groups, emphasizing divergent therapeutic applications (e.g., antiviral vs. CNS activity) .

Urea/Thiourea-Linked Piperazine Derivatives

Compounds with urea/thiourea functionalities linked to piperazine () exhibit distinct structural and functional profiles:

Compound ID Core Structure Substituents on Piperazine/Thiazole Melting Point (°C) Yield (%) ESI-MS ([M+H]⁺)
1f Urea-Thiazole 2-Hydroxy-5-methoxybenzylidene 198–200 70.7 667.9
2b Urea-Thiazole 5-(Benzyloxy)-2-hydroxybenzylidene 188–190 78.3 709.9
Target Pyrazinone 3-Chlorophenyl

Key Differences :

  • This may limit interactions with polar enzyme active sites but improve membrane permeability .
  • Melting points for urea derivatives (188–207°C) suggest higher crystallinity than typical piperazine-ethanone analogs, which may influence formulation strategies .

Pyrazolo/Pyrimidinone Derivatives

Pyrazolo[1,5-a]pyrimidinones () share heterocyclic features with the target but differ in core structure:

Compound ID Core Structure Substituents Therapeutic Target (Inferred) Reference
MK7 Pyrazolo[1,5-a]pyrimidin-7(4H)-one 3-Chlorophenyl, Phenyl Anticancer/CNS
MK8 Pyrazolo[1,5-a]pyrimidin-7(4H)-one 4-Fluorophenyl, Phenyl Anticancer/CNS
Target Pyrazin-2(1H)-one 3-Chlorophenyl, Phenyl CNS/Enzyme modulation

Key Differences :

  • Fluorine vs. chlorine substituents modulate electronic effects: fluorine’s inductive effects may enhance metabolic stability, while chlorine increases steric bulk .

Pharmacological and Computational Considerations

  • Therapeutic Potential: Piperazine derivatives in are associated with antipsychotic, antimicrobial, and anticancer activity. The target’s 3-chlorophenyl group may enhance dopamine receptor affinity compared to phenyl analogs .
  • Computational Analysis : Tools like Multiwfn () could quantify electron density shifts caused by the 3-chloro substituent, while absolute hardness () might predict reactivity trends relative to fluorine or methyl analogs .

Biological Activity

The compound 1-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one is a complex organic molecule that belongs to a class of piperazine derivatives. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the treatment of central nervous system disorders and its antimicrobial properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Property Value
Molecular Formula C22H24ClN4O2
Molecular Weight 404.90 g/mol
IUPAC Name 1-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one
LogP 3.45
Polar Surface Area 60.25 Ų

The presence of the piperazine ring and a chlorophenyl group suggests potential interactions with various biological targets, including neurotransmitter receptors.

The biological activity of this compound primarily stems from its ability to interact with dopamine receptors. Research indicates that it exhibits both antagonist activity at postsynaptic dopamine receptors and agonist activity at autoreceptors, which can modulate dopaminergic signaling pathways. This dual action is crucial for potential therapeutic effects in treating disorders such as schizophrenia and depression.

Key Mechanisms:

  • Dopamine Receptor Modulation : The compound's structure allows it to bind effectively to D2 dopamine receptors, influencing neurotransmitter release and receptor activation.
  • Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound possess significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Variations in substituents on the piperazine ring or the pyrazinone core can lead to significant changes in potency and selectivity.

Substituent Effect on Activity
Chlorophenyl GroupIncreases affinity for dopamine receptors
Alkyl SubstituentsModulate lipophilicity and bioavailability
Functional GroupsAlter pharmacokinetics and toxicity profiles

Case Studies

Several studies have investigated the pharmacological properties of related compounds, providing insight into the potential applications of 1-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one.

Study 1: Dopamine Antagonism

A study evaluated the effects of similar piperazine derivatives on stereotypic behaviors induced by apomorphine in mice. The results indicated that compounds with structural similarities to our target exhibited significant inhibition of these behaviors, suggesting effective dopamine receptor antagonism .

Study 2: Antimicrobial Screening

Research conducted on piperazine-containing pyrimidine derivatives demonstrated moderate to significant antimicrobial activity against various pathogens, reinforcing the potential for developing new antimicrobial agents based on the structure of our compound .

Study 3: In Vivo Efficacy

In vivo studies assessing the neuropharmacological effects showed that compounds similar to 1-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one could significantly reduce depressive-like behaviors in rodent models, indicating potential applications in treating mood disorders .

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